molecular formula C17H17N5O3S B11254897 Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate

Cat. No.: B11254897
M. Wt: 371.4 g/mol
InChI Key: DQCBMGOVLASWDI-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of pyrrole, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Iron (III) chloride, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines from nitro groups .

Mechanism of Action

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H17N5O3S/c1-12-19-20-17(22(12)21-9-3-4-10-21)26-11-15(23)18-14-7-5-13(6-8-14)16(24)25-2/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

DQCBMGOVLASWDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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